Octahydro-1H-cyclopenta[c]pyridine
Overview
Description
Octahydro-1H-cyclopenta[c]pyridine is a bicyclic compound that features prominently in various bioactive natural products This compound is characterized by its unique structure, which includes a fused cyclopentane and pyridine ring system
Mechanism of Action
Target of Action
Octahydro-1H-cyclopenta[c]pyridine is a bioactive compound that is found in a broad spectrum of natural products . It has been suggested that this compound may interact with Protease Activated Receptor 1 (PAR1) , a receptor that has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events .
Mode of Action
It is synthesized via a pd/au-relay catalyzed sequential intramolecular heck-type cyclization, sonogashira coupling, and 1,5-enyne cyclization . This process involves the reduction of Pd II to Pd 0 in the presence of PPh 3, followed by oxidative addition to alkenyl iodide to give an intermediate . Then, the Heck-type cyclization produces another intermediate .
Biochemical Pathways
Given its potential interaction with par1 , it may influence the pathways regulated by this receptor, such as platelet aggregation and thrombotic cardiovascular events .
Result of Action
It is known that the compound exists in a broad spectrum of bioactive natural products , suggesting it may have diverse biological effects
Action Environment
It is known that the synthesis of this compound involves a pd/au-relay catalyzed reaction , which may be influenced by various environmental factors such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable synthetic routes for octahydro-1H-cyclopenta[c]pyridine involves a Pd/Au-relay catalyzed reaction. This method utilizes (Z)-1-iodo-1,6-diene and alkyne as starting materials. The reaction proceeds through a sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
Octahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyran: This compound shares a similar bicyclic structure but with an oxygen atom in place of the nitrogen atom in the pyridine ring.
Octahydroindene: Another related compound, octahydroindene, has a similar fused ring system but lacks the nitrogen atom present in octahydro-1H-cyclopenta[c]pyridine.
Uniqueness
This compound is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a PAR1 antagonist highlights its potential in therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7-4-5-9-6-8(7)3-1/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSPHQLZBMRLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560181 | |
Record name | Octahydro-1H-cyclopenta[c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54152-52-2 | |
Record name | Octahydro-1H-cyclopenta[c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54152-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1H-cyclopenta[c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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